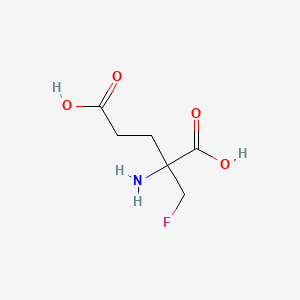

2-(Fluoromethyl)glutamic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

69672-35-1 |

|---|---|

Fórmula molecular |

C6H10FNO4 |

Peso molecular |

179.15 g/mol |

Nombre IUPAC |

2-amino-2-(fluoromethyl)pentanedioic acid |

InChI |

InChI=1S/C6H10FNO4/c7-3-6(8,5(11)12)2-1-4(9)10/h1-3,8H2,(H,9,10)(H,11,12) |

Clave InChI |

MQDPXCNKVNOCEE-UHFFFAOYSA-N |

SMILES |

C(CC(CF)(C(=O)O)N)C(=O)O |

SMILES canónico |

C(CC(CF)(C(=O)O)N)C(=O)O |

Sinónimos |

2-(fluoromethyl)glutamic acid alpha-(fluoromethyl)glutamic acid alpha-(fluoromethyl)glutamic acid hydrochloride |

Origen del producto |

United States |

Enzymatic Targets and Biochemical Impact of Fluorinated Glutamic Acid Analogs

Glutamate (B1630785) Decarboxylase (GAD) Inhibition

Glutamate decarboxylase (GAD) is a pivotal enzyme in the central nervous system, responsible for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the primary excitatory neurotransmitter, glutamate. nih.govclevelandclinic.org The balance between glutamate and GABA is crucial for regulating neuronal activity, and its disruption is implicated in various neurological conditions. nih.govnih.gov

Research has identified 2-(fluoromethyl)glutamic acid (FMG) as a potent, active-site-directed irreversible inhibitor of glutamate decarboxylase. Studies utilizing GAD from Escherichia coli have demonstrated the specificity and high affinity of this compound for the enzyme. The functional properties of E. coli GAD are considered identical to its two isoforms, GADa and GADb.

The inhibitory mechanism of FMG involves its recognition as a substrate by GAD. Following this recognition, the compound alkylates the enzyme as a consequence of enzymatic turnover, leading to irreversible inactivation. This is substantiated by the observation that substrates like L-glutamate and competitive inhibitors can protect the enzyme from inactivation by FMG. The process of inactivation is accompanied by a significant change in the enzyme's ultraviolet spectrum and a 1:1 stoichiometric incorporation of radiolabeled FMG per pyridoxal (B1214274) phosphate (B84403) binding subunit of the enzyme.

The potency of this compound as an inhibitor of E. coli GAD has been quantitatively determined, as detailed in the table below.

| Inhibitor | Target Enzyme | KI (μM) | kinact (s-1) |

| This compound (active enantiomer) | E. coli Glutamate Decarboxylase | 1.4 | 5.9 x 10-3 |

This table presents the inhibition constant (KI) and the maximal rate of inactivation (kinact) for the active enantiomer of this compound against E. coli glutamate decarboxylase.

The synthesis of GABA is critically dependent on the enzymatic activity of GAD. nih.govjst.go.jp The inhibition of GAD by compounds like this compound directly interferes with this process, leading to a reduction in GABA production. While the direct action of FMG on GAD is well-established in vitro, detailed studies in research models such as brain slices or in vivo animal models specifically investigating the impact of FMG on GABA levels are not extensively available in the reviewed literature. However, it is a well-established principle that inhibition of GAD leads to decreased GABA synthesis. For instance, studies in patients with epilepsy and high titers of anti-GAD antibodies have shown lower cortical GABA levels, suggesting that compromised GAD function directly results in reduced GABA content. ox.ac.uk Therefore, as a potent GAD inhibitor, this compound is expected to significantly lower GABA concentrations in any biological system where it can access the enzyme.

Glutamine Synthetase (GS) Inhibition by Analogous Compounds

Glutamine synthetase (GS) is another critical enzyme in glutamate metabolism, catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia. This reaction is central to nitrogen metabolism and neurotransmitter recycling. Several compounds structurally related to glutamate act as potent inhibitors of GS.

Methionine sulfoximine (B86345) (MSO) and phosphinothricin (B1261767) are well-characterized inhibitors of glutamine synthetase. iu.edu Both are structural analogs of glutamic acid and target the glutamate binding site of the enzyme. uni-greifswald.de

Methionine Sulfoximine (MSO): MSO is an irreversible inhibitor of GS. researchgate.net It initially binds competitively with respect to glutamate and is then phosphorylated by ATP at the sulfoximine nitrogen. iu.edu This phosphorylation creates methionine sulfoximine phosphate, a transition-state analog that binds very tightly to the active site, leading to essentially irreversible inhibition. jst.go.jpresearchgate.net

Phosphinothricin (Glufosinate): Phosphinothricin also acts as a competitive inhibitor at the glutamate binding site. nih.gov Similar to MSO, it is phosphorylated by ATP within the active site, forming a stable, tightly bound complex that inhibits enzyme activity. uni-greifswald.de Phosphinothricin is widely used as a herbicide due to its potent inhibition of plant glutamine synthetase, which leads to a toxic accumulation of ammonia.

The structural basis for the potent inhibition of glutamine synthetase by MSO and phosphinothricin lies in their ability to mimic the transition state of the enzymatic reaction. After binding to the glutamate site, both inhibitors are phosphorylated by ATP. uni-greifswald.de

The resulting phosphorylated intermediates, methionine sulfoximine phosphate and phosphinothricin phosphate, are highly stable and remain tightly bound to the active site along with ADP and a metal ion. jst.go.jpuni-greifswald.de This complex effectively blocks the entry of glutamate into the active site. acs.org The phosphorylated inhibitor occupies the glutamate substrate pocket and stabilizes a flexible loop in the active site, trapping the inhibitor and preventing further catalytic activity. acs.org This mechanism, where the enzyme itself catalyzes the formation of its own potent inhibitor, is a hallmark of so-called "suicide inhibition."

Inhibition of Other Aminotransferases by Fluorinated Analogs

While this compound is a potent inhibitor of glutamate decarboxylase, the selectivity of this compound is a key aspect of its biochemical profile. Research into other fluorinated amino acid analogs has shown that they can inhibit various aminotransferases. For example, fluorinated analogs of GABA have been developed as potent inactivators of GABA aminotransferase (GABA-AT), an enzyme that degrades GABA. nih.govacs.org Similarly, certain fluorinated cyclopentane (B165970) derivatives have been shown to be potent inactivators of human ornithine aminotransferase (OAT). akavatx.com

However, specific studies demonstrating significant inhibition of other major aminotransferases, such as alanine (B10760859) aminotransferase or aspartate aminotransferase, by this compound are not prominent in the scientific literature. This suggests that this compound may possess a degree of selectivity for glutamate decarboxylase over these other aminotransferases, a feature attributable to the specific topology and chemical environment of the GAD active site.

Structure Activity Relationships and Design Principles in Fluorinated Glutamic Acid Analogs

Influence of Fluorine Position and Substitution Patterns on Enzyme Interaction

The precise placement of the fluorine atom or a fluorinated methyl group on the glutamic acid scaffold is a critical determinant of enzyme inhibitory activity. The introduction of fluorine can alter the acidity of nearby protons, influence the conformation of the molecule, and introduce new electronic interactions with the enzyme's active site.

Research into inhibitors of glutamate (B1630785) carboxypeptidase II (GCPII), a key enzyme in prostate cancer and neurological disorders, has highlighted the importance of the fluorine position. For instance, (2S)-2-(Fluoromethyl)glutamic acid has been identified as a potent inhibitor of GCPII. The monofluoromethyl group at the C-2 position plays a crucial role in its inhibitory mechanism. The electron-withdrawing nature of the fluorine atom is thought to influence the acidity of the glutamic acid carboxyl groups, which are essential for binding to the zinc-containing active site of GCPII.

Furthermore, studies on different positional isomers of fluoroglutamic acid have revealed varying degrees of inhibitory activity against different enzymes. For example, while 2-(fluoromethyl)glutamic acid shows potent inhibition of GCPII, other isomers with fluorine at the C-3 or C-4 positions exhibit different selectivity profiles for other glutamate-processing enzymes. The substitution pattern, whether it be a single fluorine atom, a difluoromethyl, or a trifluoromethyl group, also significantly impacts the interaction. Increasing the number of fluorine atoms generally enhances the electron-withdrawing effect but also increases the steric bulk, which can either be beneficial or detrimental to binding, depending on the topology of the enzyme's active site.

A comparative study on the inhibition of GCPII by various fluorinated glutamic acid analogs demonstrated these principles. The findings underscore how subtle changes in the fluorination pattern can lead to significant differences in inhibitory potency.

| Compound | Target Enzyme | Key Findings |

| This compound | Glutamate Carboxypeptidase II (GCPII) | Potent inhibitor; the fluoromethyl group is crucial for binding and mechanism of inhibition. |

| 3-Fluoroglutamic acid | Various glutamate-processing enzymes | Shows different selectivity profiles compared to 2-substituted analogs. |

| 4-Fluoroglutamic acid | Various glutamate-processing enzymes | Demonstrates that the position of fluorine dictates enzyme specificity. |

Stereochemical Requirements for Inhibitory Activity

The three-dimensional arrangement of atoms, or stereochemistry, is paramount for the biological activity of fluorinated glutamic acid analogs. Enzymes are chiral macromolecules, and as such, they often exhibit a high degree of stereoselectivity when interacting with their substrates or inhibitors. For glutamic acid analogs, which typically have at least one stereocenter at the alpha-carbon (C-2), the specific stereoisomer is often the key to potent and selective inhibition.

In the case of this compound, which possesses two stereocenters (at C-2 and the carbon bearing the fluorine), there are four possible stereoisomers: (2S, 3'S), (2S, 3'R), (2R, 3'S), and (2R, 3'R). Research has unequivocally shown that the inhibitory activity against enzymes like GCPII is highly dependent on the stereoconfiguration. The (2S) configuration is generally preferred, as it mimics the natural L-glutamate substrate.

Further detailed studies have elucidated the optimal stereochemistry for potent inhibition of specific enzymes. For instance, in a series of fluorinated glutamic acid derivatives, the (2S, 4R) configuration was found to be particularly effective for inhibiting certain glutamate-dependent enzymes. This highlights that not only the stereochemistry at the alpha-carbon but also at other positions in the molecule is critical for achieving the desired biological effect. The precise orientation of the fluoromethyl group and the carboxylate functions in space determines the ability of the inhibitor to fit snugly into the enzyme's active site and interact with key amino acid residues.

| Stereoisomer of this compound | Enzyme Target | Inhibitory Activity |

| (2S) configuration | Glutamate Carboxypeptidase II (GCPII) | Generally required for potent inhibition, mimicking L-glutamate. |

| (2S, 4R) configuration | Specific glutamate-dependent enzymes | Found to be a particularly effective configuration for inhibition. |

Design Strategies for Enhanced Enzyme Selectivity and Potency

Building upon the fundamental principles of fluorine's influence and stereochemical requirements, medicinal chemists have developed sophisticated strategies to design highly potent and selective inhibitors based on the fluorinated glutamic acid scaffold.

A powerful strategy in enzyme inhibitor design is to create molecules that mimic the transition state of the enzymatic reaction. Transition states are high-energy, transient species, and molecules that resemble them can bind to the enzyme with much higher affinity than the substrate itself. The introduction of a fluoromethyl group at the C-2 position of glutamic acid can lead to a potent transition-state analog inhibitor.

For example, this compound is believed to act as a mechanism-based inhibitor of certain enzymes. Upon binding to the enzyme, the fluoromethyl group can participate in a reaction that leads to the formation of a covalent bond with the enzyme, or it can stabilize the transition state of the natural substrate's cleavage. The strong electron-withdrawing properties of the fluorine atom can make the alpha-proton more acidic, facilitating its removal and the formation of a key intermediate that resembles the transition state. This approach has been successfully employed to design potent inhibitors for enzymes that process glutamate.

Another effective strategy to enhance the selectivity and potency of fluorinated glutamic acid analogs is to incorporate them into larger peptidic structures. Many enzymes that process glutamate recognize not just the single amino acid but a larger peptide sequence. By incorporating this compound into a dipeptide or a larger peptidomimetic scaffold, it is possible to target these enzymes with greater specificity.

This approach allows for the exploitation of interactions with enzyme subsites that are distant from the primary binding pocket for the glutamate moiety. For instance, a dipeptide containing this compound at the N-terminus can be designed to target a specific dipeptidase. The other amino acid residue in the peptide can be varied to optimize binding to the enzyme's S1' subsite, leading to a significant increase in both potency and selectivity. This strategy has been instrumental in developing inhibitors for enzymes like GCPII, where the inhibitor spans across multiple subsites of the enzyme's active site.

Analytical and Mechanistic Characterization in Enzyme Inhibitor Studies

Kinetic Analysis of Enzyme Inactivation

Kinetic analysis is crucial for quantifying the efficiency and mechanism of an enzyme inhibitor. For mechanism-based inactivators like 2-(fluoromethyl)glutamic acid, this involves determining the parameters that describe both the initial binding to the enzyme and the subsequent chemical step that leads to irreversible inactivation.

The interaction between a mechanism-based inactivator and its target enzyme is typically described by a two-step model. The inhibitor (I) first binds reversibly to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E·I), characterized by the inhibition constant, K_I. This is followed by an irreversible inactivation step, where the enzyme processes the inhibitor, leading to a covalent modification and inactivation of the enzyme (E-I). This step is defined by the maximal rate of inactivation, k_inact.

Studies on the inactivation of L-glutamate decarboxylase by this compound have established it as a potent irreversible inhibitor. The kinetic parameters for this interaction reveal the efficiency of the inactivation process.

| Inhibitor | Target Enzyme | K_I (mM) | k_inact (min⁻¹) |

| This compound | L-Glutamate Decarboxylase | 2.5 | 0.18 |

| This table presents the kinetic constants for the inactivation of L-glutamate decarboxylase by this compound. K_I represents the initial binding affinity, and k_inact is the maximum rate of inactivation. |

These values indicate that this compound binds to glutamate (B1630785) decarboxylase with moderate affinity and is subsequently processed by the enzyme, leading to its time-dependent, irreversible inactivation.

To confirm that an inhibitor binds to the active site of an enzyme, competitive inhibition studies are performed. In these experiments, the natural substrate of the enzyme is used to compete with the inhibitor for binding. If the inhibitor is indeed active-site directed, the presence of the substrate will protect the enzyme from inactivation by reducing the rate at which the inhibitor can bind and react.

For this compound, studies have shown that the presence of the substrate, L-glutamate, significantly protects L-glutamate decarboxylase from inactivation. This protective effect is concentration-dependent, providing strong evidence that this compound acts as a competitive inhibitor and that its mechanism of action is directed at the enzyme's active site. This is a hallmark of a well-designed mechanism-based inactivator, as it ensures specificity for the target enzyme over other proteins.

Spectroscopic and Radiometric Approaches

Beyond kinetic analysis, spectroscopic and radiometric techniques are employed to provide deeper insights into the physical and chemical changes that occur during the inactivation process, including the formation of the enzyme-inhibitor complex and the stoichiometry of the reaction.

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for studying enzymes that contain a chromophoric cofactor, such as the pyridoxal-5'-phosphate (PLP) in L-glutamate decarboxylase. The PLP cofactor has a distinct absorption spectrum that is sensitive to its chemical environment within the enzyme's active site. The internal aldimine, formed between PLP and an active-site lysine (B10760008) residue, typically absorbs around 420 nm at acidic pH.

When this compound binds to and is processed by GAD, it perturbs this chemical environment. The enzymatic processing of the inhibitor leads to the formation of a new covalent adduct with the PLP cofactor and an active-site nucleophile. This event is accompanied by a characteristic change in the UV-Vis spectrum, specifically a decrease in the 420 nm absorbance peak and the appearance of a new absorption maximum at a lower wavelength, typically around 330 nm. This spectral shift provides real-time evidence of the chemical transformation occurring in the active site and serves as a direct spectroscopic signature of the formation of the covalent enzyme-inhibitor adduct.

To determine the stoichiometry of the inactivation—that is, how many molecules of the inhibitor are required to inactivate one molecule of the enzyme—radiolabeling studies are essential. By synthesizing a radiolabeled version of the inhibitor, such as [³H]-2-(fluoromethyl)glutamic acid ([³H]-FMG), researchers can precisely track the incorporation of the inhibitor into the enzyme.

In these experiments, the enzyme is incubated with the radiolabeled inhibitor until inactivation is complete. The modified protein is then separated from the excess, unbound inhibitor. By measuring the radioactivity associated with the protein and knowing the specific activity of the radiolabel, the number of inhibitor molecules covalently bound per enzyme molecule can be calculated. For this compound, such studies have demonstrated a 1:1 stoichiometry of inactivation with L-glutamate decarboxylase. This means that one molecule of the inhibitor is sufficient to irreversibly inactivate one active site of the enzyme, indicating a highly efficient inactivation mechanism.

Structural Elucidation of Enzyme-Inhibitor Adducts

While kinetic and spectroscopic methods provide valuable information about the inhibition process, a complete understanding requires structural elucidation of the final covalent adduct formed between the enzyme and the inhibitor. Techniques like X-ray crystallography or NMR spectroscopy can, in principle, provide an atomic-level picture of the modified active site.

Although specific high-resolution crystal structures of the this compound adduct with glutamate decarboxylase are not broadly available, the mechanistic pathway is well-understood based on the known chemistry of PLP-dependent enzymes. The proposed mechanism involves the enzymatic decarboxylation of the inhibitor, which generates a transient, highly reactive quinonoid intermediate. This intermediate is then attacked by an active-site nucleophile. The key step involves the elimination of the fluorine atom, which facilitates the formation of a stable, covalent bond between the inhibitor and the enzyme, likely via the PLP cofactor. This adduct effectively and permanently blocks the active site, preventing the binding and processing of the natural substrate, glutamate. The elucidation of such structures is a critical goal in inhibitor research, as it provides the ultimate proof of the inactivation mechanism and can guide the design of future, more potent inhibitors.

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for characterizing the covalent adduction of irreversible inhibitors to their target enzymes. In the context of this compound's interaction with glutamate decarboxylase (GAD), mass spectrometry can be employed to confirm the irreversible nature of the inhibition and to identify the specific amino acid residue(s) at the active site that are covalently modified.

The general workflow for this analysis involves several key steps. Initially, the enzyme is incubated with the inhibitor to allow for the covalent modification to occur. The resulting inhibitor-enzyme complex is then subjected to proteolytic digestion, typically using an enzyme such as trypsin, which cleaves the protein into smaller peptide fragments. This mixture of peptides is then analyzed by mass spectrometry, often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

By comparing the mass spectra of the digested, unmodified enzyme with that of the inhibitor-modified enzyme, researchers can identify peptides that have an increased mass corresponding to the addition of the inhibitor or a fragment thereof. Subsequent fragmentation of these modified peptides using tandem mass spectrometry (MS/MS) allows for the precise localization of the modification to a specific amino acid residue within the peptide's sequence. This information is critical for confirming the mechanism of inhibition and for understanding the chemical reactivity of the inhibitor within the enzyme's active site.

| Technique | Application in Studying this compound Inhibition | Information Gained |

| LC-MS/MS | Identification of modified peptides from proteolytic digests of GAD incubated with this compound. | Confirms covalent modification and provides the mass of the adduct. |

| Tandem MS (MS/MS) | Fragmentation of the modified peptides to pinpoint the exact site of covalent attachment. | Identifies the specific amino acid residue (e.g., lysine, cysteine) that is modified by the inhibitor. |

| High-Resolution Mass Spectrometry | Accurate mass measurement of the modified peptides and the intact protein-inhibitor complex. | Provides high confidence in the identification of the modification and can reveal the stoichiometry of inhibition. |

X-ray Crystallography of Inhibitor-Bound Enzymes

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information about enzyme-inhibitor complexes. While a crystal structure of glutamate decarboxylase (GAD) in complex with this compound is not publicly available, the existing crystal structures of GAD offer a solid foundation for understanding the potential binding mode of this inhibitor.

To investigate the interaction between GAD and this compound, researchers could pursue the co-crystallization of the enzyme with the inhibitor or soak the inhibitor into pre-formed crystals of the apo-enzyme. Successful structure determination would visualize the covalent adduct formed between the inhibitor and an active site residue. This would provide precise details about the orientation of the inhibitor in the active site and its interactions with surrounding amino acid residues. Such structural data is invaluable for structure-based drug design efforts aimed at developing more potent and selective inhibitors.

| PDB ID | Enzyme | Organism | Resolution (Å) | Description |

| 2OKJ | Glutamic Acid Decarboxylase 67 kDa isoform (GAD67) | Homo sapiens | 2.30 | Crystal structure of the human GAD67 isoform. rcsb.org |

| 2OKK | Glutamic Acid Decarboxylase 65 kDa isoform (GAD65) | Homo sapiens | 2.30 | Crystal structure of the human GAD65 isoform. |

| 3VP6 | Glutamic Acid Decarboxylase 65/67 Chimera | Homo sapiens | 2.10 | Chimeric structure providing insights into auto-inactivation. rcsb.org |

In the absence of a direct co-crystal structure, computational modeling techniques such as molecular docking can be employed. Using the existing GAD structures, this compound can be docked into the active site to predict its likely binding orientation and to generate hypotheses about the key interactions that drive its inhibitory activity. These models can then guide further experimental studies, such as site-directed mutagenesis, to validate the predicted binding mode.

Applications As Biochemical Probes and Research Tools

2-(Fluoromethyl)glutamic Acid as a Tool for Studying Glutamate (B1630785) Metabolism Pathways

Glutamate is a central molecule in cellular metabolism, acting as a key link between amino acid metabolism, energy production through the Krebs cycle, and neurotransmitter synthesis. researchgate.netnih.gov The study of its metabolic pathways is crucial for understanding fundamental cellular processes. This compound serves as a valuable probe in these investigations. For instance, it has been utilized as an irreversible inhibitor of glutamate decarboxylase, the enzyme responsible for converting glutamate to the inhibitory neurotransmitter GABA. capes.gov.br This inhibition allows researchers to study the consequences of disrupting this specific metabolic step.

The metabolism of glutamate is intricately linked to that of other amino acids and key metabolic intermediates. researchgate.net Key enzymes in glutamate metabolism include:

Aspartate aminotransferase (AAT) and glutamate dehydrogenase (GDH) , which are primary enzymes for glutamate synthesis and degradation. researchgate.net

Other transaminases such as alanine (B10760859) aminotransferase (ALAT) , branched-chain amino acid aminotransferase (BCAT) , and GABA transaminase (GABA-T) also play roles in the interconversion of glutamate and α-ketoglutarate. researchgate.net

Metabolic flux analysis, a powerful technique for quantifying the rates of metabolic reactions, has been employed to study glutamate metabolism. nih.gov These models often rely on experimental data, including measurements of glutamate release and the metabolism of its precursors like glutamine and glucose. nih.gov By using tools like this compound to selectively perturb the system, researchers can gain deeper insights into the complex network of reactions that constitute glutamate metabolism. capes.gov.br

Use of Fluorinated Analogs in Investigating Enzyme Catalytic Mechanisms

The introduction of fluorine into molecules can significantly alter their electronic properties and metabolic stability, making fluorinated analogs powerful tools for studying enzyme mechanisms. acs.orgresearchgate.net The strong electron-withdrawing nature of fluorine can influence the binding affinity of a molecule to an enzyme and can be used to create mechanism-based inhibitors. researchgate.netresearchgate.net

In the context of glutamate-related enzymes, fluorinated analogs like this compound can act as "suicide substrates." researchgate.net These molecules are processed by the target enzyme, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme. For example, α-(fluoromethyl)glutamic acid has been shown to be an irreversible inhibitor of glutamate decarboxylase. capes.gov.br This type of inhibition provides strong evidence for the catalytic mechanism of the enzyme.

The use of fluorinated compounds extends beyond just inhibition. The 19F nucleus is NMR-active, allowing researchers to use 19F NMR spectroscopy to monitor the enzymatic processing of fluorinated substrates and inhibitors in real-time. researchgate.net This technique provides valuable information on reaction kinetics, the formation of intermediates, and the structure of enzyme-inhibitor complexes. researchgate.netresearchgate.net

Development of Photoaffinity Probes for Glutamate Transport Systems

Glutamate transporters, also known as excitatory amino acid transporters (EAATs), are crucial for maintaining low extracellular glutamate concentrations and terminating synaptic transmission. researchgate.netwikipedia.org Dysfunctional glutamate transport is implicated in various neurological disorders. researchgate.netnih.gov To study these transporters, researchers have developed photoaffinity probes, which are molecules that can bind to the transporter and then be covalently attached upon exposure to light. nih.govunibe.ch

While this compound itself is not a photoaffinity probe, the principles of using modified glutamate analogs are central to this field. For example, derivatives of TFB-TBOA ((2S,3S)-2-amino-3-((3-(4-(trifluoromethyl)benzamido)benzyl)oxy)succinic acid), a potent EAAT inhibitor, have been synthesized to act as photoaffinity probes. nih.govunibe.ch These probes allow for the identification and characterization of glutamate binding sites on the transporters. unibe.ch

The development of such molecular tools is essential for understanding the structure-function relationships of glutamate transporters and for designing drugs that can modulate their activity. researchgate.netunibe.ch

Investigating Neuronal and Glial Metabolic Pathways in Research Models

The brain exhibits a complex metabolic partnership between neurons and glial cells, particularly astrocytes. nih.govpnas.org Glutamate plays a central role in this relationship through the glutamate-glutamine cycle. nih.govwikipedia.org Astrocytes take up synaptically released glutamate and convert it to glutamine, which is then transferred back to neurons to be reconverted to glutamate. nih.gov

Fluorinated analogs of glutamate can be used to probe this intricate metabolic trafficking. For instance, by inhibiting astrocytic glutamate uptake with compounds like TFB-TBOA, researchers can study the consequences for neuronal function and survival. nih.gov Such studies have demonstrated the critical role of astrocytic glutamate uptake in preventing excitotoxicity and maintaining ion homeostasis in the brain. nih.gov

Future Directions in Research on Fluorinated Glutamic Acid Analogs

Advancements in Asymmetric Fluorination for Novel Analogs

The synthesis of stereochemically pure fluorinated amino acids is paramount, as the biological activity of these compounds is often dependent on their specific stereoisomer. nih.govresearchgate.net Future research will heavily rely on new and refined methods for asymmetric fluorination to create a diverse library of glutamic acid analogs with precisely positioned fluorine or fluoroalkyl groups.

Recent progress in catalysis offers promising avenues. acs.org For instance, the development of chiral phase-transfer catalysts derived from cinchona alkaloids has shown success in the asymmetric fluorination of β-oxo esters, achieving moderate to high enantioselectivity. thieme-connect.de Another significant advancement is the use of transition-metal catalysis, such as nickel- and palladium-based complexes, for the direct asymmetric fluorination of less acidic substrates like α-aryl acetic acid derivatives. acs.org These methods, which can yield products with high enantiomeric excess, could be adapted for the synthesis of novel 2-(fluoromethyl)glutamic acid derivatives and other analogs. acs.org

Key strategies in modern asymmetric synthesis that will be instrumental include:

Catalytic Enantioselective Fluorination: Employing chiral catalysts to directly introduce fluorine to a prochiral substrate. This includes methods using chiral Lewis acids, such as Ti(TADDOLato) catalysts, which have been effective for fluorinating β-ketoesters. acs.org

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the fluorination to a specific face of the molecule, followed by removal of the auxiliary.

Fluorination of Chiral Precursors: Starting with a chiral, non-fluorinated precursor, such as those derived from the chiral pool (e.g., hydroxyprolines), and introducing fluorine at a later stage. researchgate.net

The table below summarizes some of the catalytic systems that have been developed for asymmetric fluorination, highlighting their potential for synthesizing complex fluorinated amino acids.

| Catalyst System | Substrate Type | Fluorinating Agent | Enantioselectivity (ee) | Reference |

| Ti(TADDOLato) | β-ketoesters | Selectfluor | Up to 90% | acs.org |

| Chiral Pd-enolate complex | α-keto-ester | N/A | High | mdpi.com |

| NiCl₂–BINAP | α-aryl acetic acid derivatives | NFSI | Good to excellent | acs.org |

| Cinchona alkaloid phase-transfer catalyst | Cyclic β-oxo esters | NFSI | Up to 69% | thieme-connect.de |

These evolving synthetic capabilities will enable the creation of previously inaccessible fluorinated glutamic acid analogs, allowing for a more systematic exploration of structure-activity relationships. mdpi.comrsc.org

Computational Approaches to Inhibitor Design and Mechanism Prediction

Computational modeling has become an indispensable tool in modern drug discovery, providing atomic-level insights that guide the rational design of enzyme inhibitors. rroij.comnih.gov For fluorinated glutamic acid analogs, computational methods are crucial for predicting how the unique properties of fluorine will influence binding affinity, selectivity, and the mechanism of inhibition. acs.org

Future research will increasingly integrate various computational techniques:

Molecular Docking: To predict the binding poses of novel fluorinated analogs within the active site of a target enzyme. This helps in understanding the key interactions, such as hydrogen bonds and electrostatic interactions, that contribute to inhibitor potency. rroij.com

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the enzyme-inhibitor complex over time. MD simulations can reveal how the flexibility of the protein and the ligand affects binding and can help to understand entropic contributions to the binding free energy. nih.govacs.org

Quantum Mechanics/Molecular Mechanics (QM/MM): To model the enzymatic reaction mechanism, particularly for mechanism-based inhibitors like this compound. This hybrid approach treats the reacting parts of the system with high-level quantum mechanics while the rest of the protein is modeled with more computationally efficient molecular mechanics, allowing for the study of bond-breaking and bond-forming steps.

Free Energy Calculations: To provide quantitative predictions of binding affinities for different analogs, helping to prioritize which compounds to synthesize and test.

A significant challenge in modeling fluorinated compounds is the development of accurate force fields that can correctly describe the behavior of the fluorine atom. nih.gov Recent efforts have focused on creating customized parameters for fluorinated ligands, which is essential for the reliability of molecular simulations and docking studies. nih.govacs.org The FMAP computational algorithm, for example, was developed to specifically aid in the structure-based design of favorable C–F···C═O interactions in protein-ligand complexes. acs.org As these computational tools become more accurate and predictive, they will accelerate the design cycle for new and more effective fluorinated glutamic acid inhibitors. acs.org

Expanding the Scope of Enzyme Targets for Mechanism-Based Inhibition

While glutamate (B1630785) decarboxylase is a well-established target for this compound, the principles of its mechanism-based inhibition can be applied to a broader range of enzymes. capes.gov.brnih.gov The monofluoromethyl group acts as a latent reactive species that, upon enzymatic processing, leads to irreversible inactivation. nih.gov This strategy holds potential for targeting other pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes and beyond.

Future research will focus on identifying and validating new enzyme targets for which fluorinated glutamic acid analogs could serve as specific inhibitors. Potential targets include:

Aminotransferases: Enzymes like GABA aminotransferase (GABA-AT) are crucial for regulating neurotransmitter levels. scispace.com Fluorinated GABA analogs have already been designed as inhibitors, and similar strategies could be applied to other aminotransferases using fluorinated glutamate scaffolds. scispace.com

Glycosidases: These enzymes are involved in a vast array of biological processes. The use of 2-deoxy-2-fluorosugars as mechanism-based inhibitors that trap catalytic nucleophiles is a well-established concept. nih.gov For instance, 2-deoxy-2-fluoroglucosides have been used to trap active site glutamate residues in β-glucosidases and β-glucanases, a mechanism confirmed by ¹⁹F NMR and X-ray crystallography. nih.gov

Other PLP-dependent enzymes: The PLP cofactor is involved in a wide variety of amino acid transformations. Enzymes such as alanine (B10760859) racemase and tryptophan synthase are potential targets for inactivation by appropriately designed fluorinated amino acid analogs. nih.gov

The development of inhibitors for new targets will require a multidisciplinary approach, combining enzyme kinetics, mass spectrometry, and structural biology to confirm the mechanism of inactivation and identify the modified active site residue. acs.org The unique properties of the fluorine atom can be exploited to design highly selective inhibitors for enzymes involved in various disease states, from neurological disorders to cancer. rroij.comnih.gov

Development of Advanced Biochemical Probes for Systems Biology Studies

The incorporation of fluorine into glutamic acid analogs provides a powerful tool for chemical biology and systems-level investigations. The ¹⁹F nucleus is an exceptional NMR probe because it is virtually absent in biological systems, resulting in background-free spectra. nih.govresearchgate.net This property allows for the sensitive detection and characterization of protein-ligand interactions in complex biological environments. acs.org

Future directions in this area will focus on creating sophisticated biochemical probes for various applications:

¹⁹F NMR-based Screening: Fluorinated amino acids can be incorporated into proteins to serve as reporters for ligand binding. acs.org Changes in the ¹⁹F NMR chemical shift upon the addition of a potential ligand can indicate binding events, making it a powerful method for fragment-based drug discovery. nih.govacs.org

Activity-Based Probes (ABPs): These probes combine a reactive "warhead" based on a mechanism-based inhibitor design with a reporter tag (e.g., a fluorophore or biotin). Cyclophellitol-derived ABPs have been successfully used to identify and characterize retaining glycosidases in complex proteomes. acs.org A similar strategy using a fluorinated glutamic acid scaffold could target specific glutamate-processing enzymes for identification and functional characterization in living systems.

¹⁹F MRI Probes: Highly fluorinated peptides are being developed as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). d-nb.info By attaching these probes to molecules that target specific cellular processes, it may be possible to visualize enzyme activity or other biological events in vivo.

The design of these probes requires careful consideration of both biological activity and the properties of the reporter. For example, in developing ¹⁹F MRI probes, researchers have used D-amino acids and β-alanine to increase serum stability and have introduced charged residues to improve water solubility. d-nb.info The development of such advanced tools will enable researchers to study the role of glutamate-related enzymes in their native biological context, providing a deeper understanding of their function in health and disease.

Q & A

Q. What are the established synthetic routes for 2-(Fluoromethyl)glutamic acid, and how are intermediates characterized?

The synthesis typically involves fluoromethylation of glutamic acid precursors using reagents like fluoromethyl halides or triflates under controlled pH and temperature. Key intermediates are characterized via -NMR, -NMR, and LC-MS/MS to confirm structural integrity and purity. For example, chiral HPLC is critical to verify enantiomeric ratios, as racemization can occur during fluoromethylation steps .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

Fluorometric assays (e.g., glucose uptake analogs) or LC-MS/MS with stable isotope-labeled internal standards are preferred. For tissue samples, derivatization with agents like dansyl chloride enhances detection sensitivity. Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines, with cross-validation against alternative methods like capillary electrophoresis .

Q. How does this compound interact with glutamate transporters in cellular models?

Competitive uptake assays using radiolabeled -glutamate or fluorophore-conjugated analogs are employed. Kinetic parameters (, ) are derived via Michaelis-Menten plots, with inhibition studies using known blockers (e.g., DL-threo-β-benzyloxyaspartate) to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during this compound synthesis?

Asymmetric catalysis using chiral ligands (e.g., BINAP derivatives) or enzymatic resolution with acylases improves enantioselectivity. Post-synthesis, dynamic kinetic resolution under basic conditions may reduce racemization. Monitor enantiomeric excess (ee) via chiral stationary phase HPLC with polarimetric detection .

Q. What experimental strategies resolve contradictions in reported metabolic flux data for this compound?

Discrepancies may arise from cell type-specific metabolism or isotopic dilution effects. Use -isotopic tracing coupled with metabolic flux analysis (MFA) in controlled in vitro systems (e.g., hepatocytes or neurons). Validate findings with CRISPR-edited cell lines lacking key enzymes (e.g., glutaminase) .

Q. How should researchers design studies to differentiate off-target effects of this compound in neuropharmacology?

Employ orthogonal assays: (1) Electrophysiology (patch-clamp) to assess direct ion channel modulation, (2) siRNA knockdown of glutamate receptors to isolate target-specific effects, and (3) metabolomic profiling to identify unintended pathway perturbations. Include negative controls (e.g., non-fluorinated analogs) .

Q. What methodologies address stability challenges in long-term storage of this compound?

Lyophilize the compound under inert gas (argon) and store at -80°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Add antioxidants (e.g., ascorbate) if decomposition involves oxidative pathways .

Data Analysis and Validation

Q. How should researchers validate contradictory findings in this compound’s inhibition of glutamine synthetase?

Replicate assays across multiple platforms (e.g., enzymatic colorimetry vs. -NMR). Use recombinant glutamine synthetase isoforms to rule out enzyme source variability. Apply statistical rigor (e.g., Bayesian meta-analysis) to reconcile IC disparities .

Q. What computational tools are recommended for predicting this compound’s binding affinity to glutamate receptors?

Molecular docking (AutoDock Vina) with cryo-EM receptor structures and molecular dynamics (GROMACS) simulations to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.